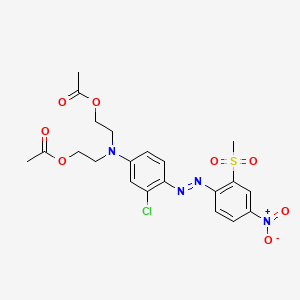

C.I. Disperse Red 193

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

26692-47-7 |

|---|---|

Molecular Formula |

C21H23ClN4O8S |

Molecular Weight |

526.9 g/mol |

IUPAC Name |

2-[N-(2-acetyloxyethyl)-3-chloro-4-[(2-methylsulfonyl-4-nitrophenyl)diazenyl]anilino]ethyl acetate |

InChI |

InChI=1S/C21H23ClN4O8S/c1-14(27)33-10-8-25(9-11-34-15(2)28)16-4-6-19(18(22)12-16)23-24-20-7-5-17(26(29)30)13-21(20)35(3,31)32/h4-7,12-13H,8-11H2,1-3H3 |

InChI Key |

ZWZLLAMBXRZLQM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCCN(CCOC(=O)C)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)C)Cl |

Origin of Product |

United States |

Mass Spectrometry Parameter Optimization:for Lc Ms/ms Analysis, the Mass Spectrometer Parameters Are Optimized to Maximize the Signal of C.i. Disperse Red 193. This Involves:

Ionization Source: Electrospray ionization (ESI) is a common choice for this type of compound.

Selection of Precursor and Product Ions: In Multiple Reaction Monitoring (MRM) mode, a specific precursor ion (the molecular ion of C.I. Disperse Red 193) is selected and fragmented to produce characteristic product ions. The transition from the precursor to the product ion is monitored for quantification, providing high selectivity.

Method Validation:once the Method is Developed, It Must Be Validated to Demonstrate Its Suitability for Its Intended Purpose. the Validation Process Typically Assesses the Following Parameters, As Guided by International Standards:

Dyeing Kinetics and Thermodynamics of this compound on Polymeric Substrates (e.g., Polyester)

The study of dyeing kinetics and thermodynamics is crucial for understanding and optimizing the dyeing process. It investigates the rate of dye absorption, the energy changes involved, and the equilibrium between the dye in the solution and the fiber. mdpi.comresearchgate.net While general principles are well-established for disperse dyes, specific experimental data for this compound is not available in the reviewed literature. The following sections describe the principles that would be applied in such research.

Influence of Dyeing Temperature and Pressure on Uptake and Exhaustion

For disperse dyes, temperature is a critical factor. Dyeing polyester (B1180765) typically requires high temperatures, often around 130°C, or the use of chemical carriers at lower temperatures. mdpi.com Elevated temperatures increase the energy of the system, causing the polymer chains of the polyester fiber to become more mobile. This opens up the fiber structure, allowing the small, non-ionic dye molecules to diffuse from the surface into the fiber's amorphous regions. mdpi.com Increased temperature and pressure enhance the dye uptake (the amount of dye absorbed by the fiber) and the exhaustion (the percentage of dye that moves from the dyebath to the fiber), leading to a more efficient dyeing process.

Role of Dyeing Auxiliaries and Co-solvents (e.g., o-vanillin, coumarin (B35378), n-butyl acetate)

Dyeing auxiliaries and co-solvents are used to improve the dyeing process, particularly for achieving coloration at lower temperatures. Research on other high-molecular-weight disperse dyes has shown that non-toxic, agro-sourced auxiliaries like o-vanillin and coumarin, in combination with a co-solvent like n-butyl acetate (B1210297), can have a significant positive influence on dye absorption. These auxiliaries can help swell the fiber and improve the solubility and transfer of the dye, leading to higher exhaustion levels. Specific studies detailing the effect of these particular auxiliaries on the dyeing performance of this compound are not present in the available research.

Microemulsion-Based Dyeing Systems

A microemulsion is a stable, transparent, or translucent mixture of water, an organic solvent (like n-butyl acetate), a surfactant, and a co-surfactant. Using a microemulsion as the dyebath can enhance the dyeing of polyester with disperse dyes at temperatures below 100°C. This system can improve dye solubility and facilitate more efficient transfer to the fiber surface. Studies on dyes like C.I. Disperse Red 167 and C.I. Disperse Blue 79 have successfully used microemulsion systems with auxiliaries such as o-vanillin and coumarin to achieve high dye exhaustion. However, research specifically documenting the use and performance of this compound in a microemulsion-based system is not available.

Determination of Dyeing Rate Constants, Activation Energies, and Diffusion Coefficients

Kinetic studies in dyeing quantify several key parameters to model the process.

Dyeing Rate Constant (K): This value indicates the speed of the dyeing process. A higher rate constant signifies faster dyeing. It is determined by measuring dye concentration over time. researchgate.net

Activation Energy (Ea): This represents the minimum energy required for a dye molecule to diffuse into the fiber. It is calculated from the dyeing rate constants at different temperatures and indicates the temperature sensitivity of the process. researchgate.net

Diffusion Coefficient (D): This parameter measures the rate at which dye molecules move or diffuse within the fiber, which is often the rate-limiting step in disperse dyeing.

While methodologies for determining these parameters are well-established for disperse dyes, specific values for the dyeing rate constants, activation energies, and diffusion coefficients for this compound on polyester are not documented in the available literature.

Color Fastness Properties of this compound Dyed Textiles

Color fastness refers to the resistance of a dyed textile to fading or color transfer when exposed to various environmental factors during its use, such as light, washing, and rubbing. It is a critical indicator of the quality of a dyed product.

Wash Fastness Assessment

Wash fastness is a crucial parameter for textiles, indicating the color's resistance to repeated laundering. Studies on disperse dyes have shown that wash fastness is closely linked to the dye's molecular structure and its interaction with the fiber. researchgate.net For polyester, a fiber for which this compound is suitable, disperse dyes generally exhibit good to excellent wash fastness. researchgate.netrunlongranliao.com The introduction of specific chemical groups into the dye molecule, such as in some high-performance red disperse dyes, can significantly enhance wash fastness. google.comgoogle.com The principle behind good wash fastness lies in the low water solubility of disperse dyes and their ability to penetrate deep into the hydrophobic fiber structure, making them less susceptible to removal during washing. researchgate.nettextilelearner.net

A common method for assessing wash fastness is the AATCC Test Method 61, which simulates home laundering conditions. sozal.com.tr The results are typically rated on a scale of 1 to 5, where 5 represents negligible or no color change.

Table 1: Representative Wash Fastness Ratings for Disperse Dyes on Polyester

| Fastness Property | Rating (ISO) |

| Washing | 4-5 |

| Source: MamtaExim |

Rubbing Fastness Characteristics

Rubbing fastness, or crocking, measures the transfer of color from a dyed fabric to another surface through rubbing. This property is assessed under both dry and wet conditions. china-dyestuff.com For disperse dyes on polyester, dry rubbing fastness is generally good, while wet rubbing fastness can be slightly lower. china-dyestuff.comresearchgate.net The amount of dye on the fabric surface that is not firmly fixed can influence the rubbing fastness. china-dyestuff.com

The evaluation of rubbing fastness is typically done using a crockmeter, and the results are graded on a scale from 1 to 5.

Table 2: Typical Rubbing Fastness Ratings for Disperse Dyes on Polyester

| Fastness Property | Rating (ISO) |

| Dry Rubbing | 4-5 |

| Wet Rubbing | 4-5 |

| Source: MamtaExim |

Perspiration Fastness Studies

Perspiration fastness evaluates a dyed textile's ability to resist color change when exposed to simulated human sweat, which can be acidic or alkaline. fyitester.com This is a critical parameter for apparel that comes into direct contact with the skin. fyitester.com The test involves treating the dyed fabric with artificial perspiration solutions and then subjecting it to controlled temperature and pressure. fyitester.com Disperse dyes on polyester generally show good perspiration fastness. researchgate.net

Table 3: General Perspiration Fastness Ratings for Disperse Dyes on Polyester

| Fastness Property | Rating (ISO) |

| Perspiration (Acidic) | 4-5 |

| Perspiration (Alkaline) | 4-5 |

| Source: World Dye Variety |

Sublimation Fastness Performance

Sublimation fastness refers to the resistance of a dye to vaporize and transfer to adjacent materials when subjected to heat. google.com This is particularly important for polyester fabrics, which are often heat-set at high temperatures during processing. ekb.eg The molecular size and structure of the disperse dye play a significant role in its sublimation fastness; dyes with larger molecules and higher polarity tend to have better sublimation resistance. p2infohouse.orgchemicalbook.com this compound, being a high-temperature dye, is expected to have good sublimation fastness. colorfuldyes.com

Table 4: Sublimation Fastness Ratings for High-Temperature Disperse Dyes

| Fastness Property | Rating (ISO) |

| Sublimation (180°C x 30 sec) | 4-5 |

| Source: MamtaExim |

Heat Pressing Fastness Properties

Heat pressing fastness is the resistance of a dyed material to color change and staining when subjected to hot pressing. This is relevant for fabrics that will be ironed. The test evaluates both the alteration in the color of the fabric and the degree of staining on an adjacent undyed cloth. Similar to sublimation fastness, this property is influenced by the dye's molecular characteristics. google.com

Mechanisms of Dye Bath Exhaustion and Dye Fixation on Synthetic Fibers

The dyeing of synthetic fibers like polyester with disperse dyes is a complex process involving the transfer of the dye from an aqueous dispersion to the solid fiber. textilelearner.net

The process begins with the dispersion of the sparingly soluble dye in the dyebath, aided by dispersing agents. textilelearner.net As the temperature of the dyebath increases, the dye molecules gain energy, and a small portion dissolves in the water. textilelearner.netchemicalbook.com Simultaneously, the heat causes the amorphous regions of the polyester fibers to swell, creating temporary pores. chemicalbook.com

The dissolved dye molecules then adsorb onto the surface of the fiber and subsequently diffuse into these swollen amorphous regions. chemicalbook.com The driving force for this transfer is the higher affinity of the non-ionic dye for the hydrophobic fiber compared to the aqueous medium. textilelearner.net The rate of dyeing and the final exhaustion of the dye from the bath are influenced by factors such as dyeing temperature, time, pH, and the liquor ratio. autumnchem.com Good exhaustion, often in the range of 80-95% for disperse dyes on polyester, is crucial for achieving deep shades and minimizing wastewater contamination. autumnchem.com

Upon cooling, the fiber structure contracts, trapping the dye molecules within the polymer matrix. chemicalbook.com This mechanical entrapment, along with intermolecular forces between the dye and fiber, constitutes the fixation of the dye. researchgate.net

Environmental Occurrence and Monitoring in Aquatic Ecosystems

Disperse dyes, including this compound, are primarily used for dyeing hydrophobic fibers like polyester and acetate. Due to the high water consumption in dyeing processes and the fact that a significant fraction of the dye does not fix to the fabric, these colorants are often present in textile industry wastewater. The release of inadequately treated effluent can lead to the introduction of these dyes into aquatic environments. researchgate.net

While specific monitoring data for this compound in the environment is not widely documented in public literature, studies on similar disperse dyes provide insight into their likely occurrence. For instance, research on Disperse Red 1 (DR1) in river waters affected by textile industry discharges revealed concentrations ranging from 50 to 500 ng L−1. researchgate.net This detection highlights the potential for disperse dyes to persist and accumulate in aquatic ecosystems. The presence of such synthetic dyes is a concern due to their potential to pose risks to freshwater organisms. researchgate.net Monitoring these compounds is crucial for assessing the environmental impact of textile manufacturing and ensuring the protection of aquatic life. researchgate.net

Advanced Oxidation Processes (AOPs) for Degradation of this compound and Related Disperse Dyes

Advanced Oxidation Processes (AOPs) represent a class of effective technologies for the treatment of wastewater containing recalcitrant organic pollutants like disperse dyes. researchgate.netmdpi.com These methods are characterized by the in-situ generation of highly reactive and non-selective chemical species, most notably the hydroxyl radical (•OH). mdpi.comdoi.org With a very high standard redox potential, these radicals can attack and break down complex dye molecules, ideally leading to their complete mineralization into benign substances like carbon dioxide, water, and inorganic ions. mdpi.comdoi.org AOPs are considered a promising "green" technique because they can accelerate the biodegradability of persistent chemicals and reduce their toxicity. doi.org Various AOPs have been successfully applied to degrade a wide range of dyes, demonstrating their potential for treating effluents containing this compound. researchgate.netmdpi.com

The Fenton process is a widely used AOP that generates hydroxyl radicals through the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) in acidic conditions. mdpi.com It is valued for its high oxidation efficiency and the use of relatively inexpensive and environmentally safe reagents. mdpi.com The efficiency of the Fenton reaction is heavily dependent on parameters such as pH (typically optimal around 3), and the concentrations of both the iron catalyst and hydrogen peroxide. researchgate.net

The photo-Fenton process is an enhancement of the classical Fenton reaction, where the application of UV or visible light accelerates the regeneration of Fe²⁺ from Fe³⁺ and promotes the photolysis of H₂O₂, thereby generating additional hydroxyl radicals. mdpi.comrsc.org This synergy often leads to significantly faster and more complete degradation of organic pollutants. researchgate.netmdpi.com Studies on various red azo and reactive dyes have consistently shown that the photo-Fenton process is more efficient than the Fenton process alone. researchgate.netresearchgate.net For example, in the treatment of Reactive Red 2, the photo-Fenton process achieved 99.9% color degradation in just 10 minutes, along with 95% COD removal. researchgate.net

Table 1: Comparative Degradation of Reactive Red 2 by Fenton and Photo-Fenton Processes Data extracted from a study on Reactive Red 2 degradation. researchgate.net

Ozonation is a chemical oxidation process that utilizes ozone (O₃), a powerful oxidizing agent, to break down pollutants. researchgate.net Ozone can react with organic compounds directly or decompose to form even more powerful hydroxyl radicals, especially at higher pH values. nih.gov This makes it highly effective for the decolorization of dye-laden wastewater. researchgate.net

The effectiveness of ozonation can be further enhanced by combining it with other processes. For instance, the O₃/H₂O₂ system increases the production of hydroxyl radicals, leading to faster degradation rates. Another effective combination is sonolysis with ozonation (Sono-ozonation). A study on the degradation of C.I. Direct Red 23 demonstrated that the combined process was highly efficient. nih.gov The degradation followed pseudo-first-order kinetics, and the optimal pH for the reaction was found to be 8.0. nih.gov Analysis of the degradation products, such as formic, acetic, and oxalic acids, confirmed the breakdown of the complex dye structure into simpler molecules. nih.gov Electrochemical methods can also be used to generate ozone for dye degradation, as shown in the successful treatment of C.I. Reactive Red 195. researchgate.net

Table 2: Key Findings in the Degradation of C.I. Direct Red 23 by Sono-ozonation Data based on a study of C.I. Direct Red 23. nih.gov

Electrochemical oxidation is an environmental-friendly AOP that involves the degradation of pollutants on the surface of an anode through direct or indirect oxidation. researchgate.net In this process, highly potent oxidants like hydroxyl radicals, ozone, and hydrogen peroxide can be generated electrochemically. researchgate.net The efficiency of electrochemical oxidation depends on several factors, including the anode material, current density, pH, and the type of supporting electrolyte. researchgate.netajbls.com

Studies on C.I. Reactive Red 195 (RR195), an azo dye with a complex structure, have demonstrated the high efficacy of this method. Using a Ti/SnO₂–Sb/PbO₂ anode, researchers achieved significant degradation. researchgate.net The degradation efficiency was found to increase with current density due to the enhanced production of •OH radicals. researchgate.net Another study using graphite (B72142) electrodes also reported high color removal (up to 94%) for RR195, with NaCl being the most effective electrolyte due to the generation of active chlorine species. ajbls.com

Table 3: Electrochemical Oxidation of C.I. Reactive Red 195 Data compiled from studies on RR195. researchgate.netajbls.com

Photocatalytic degradation using semiconductor materials is a promising and environmentally friendly technology for water purification. researchgate.net The process typically employs a semiconductor, such as titanium dioxide (TiO₂) or graphitic carbon nitride (g-C₃N₄), which becomes activated upon absorbing light (UV or visible). mdpi.comsciforum.net This activation generates electron-hole pairs, which then react with water and oxygen to produce reactive oxygen species (ROS), including hydroxyl radicals, that oxidize the dye molecules. researchgate.netmdpi.com

The efficiency of photocatalysis is influenced by operational parameters like the pH of the solution, catalyst concentration, dye concentration, and light intensity. researchgate.net For example, a study on the degradation of Congo Red dye using sulfur-doped graphitic carbon nitride (S-GCN) under solar light showed good photocatalytic activity, achieving significant degradation within 150 minutes. sciforum.net The combination of noble metals with semiconductors to create plasmonic photocatalysts can further enhance efficiency by improving light absorption and preventing the recombination of charge carriers. mdpi.com

Table 4: Example of Photocatalytic Degradation of Congo Red Data based on a study using S-doped g-C₃N₄. sciforum.net

Sonochemical degradation utilizes high-frequency ultrasound to induce acoustic cavitation—the formation, growth, and implosive collapse of microscopic bubbles in a liquid. researchgate.net The collapse of these bubbles creates localized hot spots with extreme temperatures and pressures, leading to the pyrolysis of pollutants and the generation of hydroxyl radicals from water molecules. nih.govresearchgate.net

The degradation rate is influenced by factors such as the initial concentration of the dye, pH, ultrasonic power, and the nature of the dissolved gas. researchgate.net The efficiency of sonolysis can be significantly boosted by combining it with other processes. The Sono-Fenton process, which involves the addition of a Fenton reagent (Fe²⁺/H₂O₂) to the sonicated solution, is particularly effective. The ultrasound enhances the Fenton reaction, leading to a higher rate of mineralization. Research on the degradation of Basic Red 29 showed that the addition of a small amount of Fe²⁺ (15 mg L⁻¹) significantly enhanced the ultrasonic mineralization and oxidation of the dye solution. researchgate.net

Table 5: Influencing Factors in the Sonochemical Degradation of Basic Red 29 Data based on a study of Basic Red 29. researchgate.net

Generation and Role of Hydroxyl Radicals (•OH) and Sulfate (B86663) Radicals in AOP Mechanisms

Advanced Oxidation Processes (AOPs) are a class of water treatment technologies that rely on the in-situ generation of highly reactive chemical species to degrade recalcitrant organic pollutants like this compound. Among the most powerful and widely studied of these species are the hydroxyl radical (•OH) and the sulfate radical (SO₄•⁻). iwaponline.comnih.gov These radicals possess high standard redox potentials, enabling them to non-selectively attack and break down complex dye molecules into simpler, less harmful compounds, and ultimately, to mineralize them into carbon dioxide and water.

Hydroxyl Radicals (•OH) are the hallmark of many AOPs and can be generated through various methods. iwaponline.com In the context of dye degradation, common •OH generation systems include:

Anodic Oxidation (AO): In this electrochemical process, hydroxyl radicals are produced directly on the surface of an anode with a high oxygen evolution potential, such as Boron-Doped Diamond (BDD), from the oxidation of water molecules. iwaponline.com

Electro-Fenton (EF): This process involves the electrochemical generation of hydrogen peroxide (H₂O₂) which then reacts with a ferrous salt (Fe²⁺) catalyst (the Fenton reagent) to produce hydroxyl radicals. iwaponline.com

Photocatalysis: Semiconductor materials like titanium dioxide (TiO₂) generate electron-hole pairs upon UV irradiation. These holes can then oxidize water or hydroxide (B78521) ions to form •OH radicals.

Ozonation (O₃): The decomposition of ozone in water, particularly at alkaline pH, leads to the formation of •OH radicals.

Ultrasound (Sonolysis): The acoustic cavitation produced by high-frequency ultrasound can lead to the thermolytic decomposition of water molecules into H• and •OH radicals. mdpi.com

The mechanism of degradation by •OH involves several pathways, including radical addition to aromatic rings, hydrogen abstraction from aliphatic chains, and electron transfer reactions. These initial attacks lead to the cleavage of the chromophoric groups (like the azo bond, -N=N-) responsible for the dye's color, followed by the progressive oxidation of the resulting aromatic intermediates. mdpi.com

Sulfate Radicals (SO₄•⁻) have emerged as a promising alternative to hydroxyl radicals in AOPs. nih.gov They are typically generated by activating persulfate (S₂O₈²⁻) or peroxymonosulfate (B1194676) (HSO₅⁻) ions. nih.gov Activation can be achieved through various means:

Heat Activation: Applying heat (typically > 50°C) can cleave the O-O bond in persulfate, generating two sulfate radicals. nih.gov

UV Irradiation: Photolytic cleavage of the peroxide bond also yields sulfate radicals.

Transition Metal Activation: Metal ions like Fe²⁺, Co²⁺, and Ag⁺ can catalytically activate persulfate to produce SO₄•⁻.

Alkaline Activation: At high pH, persulfate can be activated to generate both sulfate and hydroxyl radicals.

Sulfate radicals offer several advantages over hydroxyl radicals, including a higher redox potential in certain pH ranges, a longer half-life (30-40 µs compared to <1 µs for •OH), and greater selectivity towards electron-rich moieties within the dye molecule. iwaponline.comnih.gov This allows for more efficient degradation of certain types of organic pollutants. nih.gov The reaction of SO₄•⁻ with organic compounds primarily occurs via electron transfer, which is highly effective in initiating the degradation of complex aromatic structures like those found in disperse dyes. nih.gov In aqueous solutions, sulfate radicals can also react with water or hydroxide ions to convert into hydroxyl radicals, thus creating a mixed oxidation system. nih.gov

Influence of Operating Parameters on AOP Efficiency (e.g., pH, Oxidant Concentration, Initial Dye Concentration, Reaction Time)

The efficiency of Advanced Oxidation Processes (AOPs) in degrading this compound is not absolute but is significantly influenced by several key operational parameters. Optimizing these parameters is crucial for maximizing degradation efficiency and ensuring the economic viability of the treatment process.

pH: The pH of the solution is a master variable that affects multiple aspects of AOPs.

For •OH-based AOPs , such as the Fenton process, the optimal pH is typically in the acidic range (around 3-4). mdpi.com At higher pH values, the iron catalyst precipitates as ferric hydroxide, reducing the generation of •OH radicals. Conversely, in ozonation, an alkaline pH can promote the decomposition of ozone into more reactive •OH radicals. mdpi.com

For SO₄•⁻-based AOPs , the effect of pH is more complex. Sulfate radicals are stable over a wide pH range. mdpi.com However, at alkaline pH, SO₄•⁻ can be converted to •OH, changing the dominant reactive species. The speciation of the target pollutant and the activity of the catalyst (if used) are also pH-dependent. mdpi.com For the adsorption of Disperse Red 60 onto a novel nanocomposite, the optimal pH was found to be acidic (pH 2-4). nih.govresearchgate.net

Oxidant Concentration: The concentration of the oxidant (e.g., H₂O₂, persulfate, ozone) is a critical factor.

An increase in oxidant concentration generally leads to a higher rate of radical generation and thus faster dye degradation.

However, an excessive concentration of the oxidant can be detrimental. For example, high levels of H₂O₂ can act as a scavenger of •OH radicals, forming the less reactive hydroperoxyl radical (HO₂•). Similarly, an excess of persulfate can lead to radical-radical scavenging reactions. Therefore, an optimal oxidant concentration exists for each specific system.

Initial Dye Concentration: The initial concentration of this compound can have a dual effect on the degradation rate.

However, the absolute amount of dye degraded per unit time might increase with higher initial concentrations due to the increased probability of collision between radicals and dye molecules. researchgate.net Studies on other dyes have shown that as the initial concentration increases, the adsorption capacity increases, but the percentage of removal decreases due to the saturation of adsorbent sites. mdpi.comresearchgate.net

Reaction Time: The degradation of the dye is a time-dependent process.

The removal efficiency increases with reaction time as more dye molecules are attacked and broken down by the reactive radicals.

The degradation process often follows a pattern of rapid initial removal, followed by a slower phase as the concentration of the parent dye and easily oxidizable intermediates decreases. The reaction is typically monitored until a satisfactory level of color removal or mineralization is achieved, or until the reaction rate plateaus. For some adsorption processes, equilibrium can be reached in as little as 30-60 minutes. frontiersin.org

Adsorption-Based Removal Strategies for Disperse Dyes from Aqueous Solutions

Adsorption is a widely employed and effective physicochemical treatment method for removing disperse dyes like this compound from textile effluents. The process involves the mass transfer of dye molecules from the aqueous solution to the surface of a solid adsorbent material, where they are retained by physical or chemical forces. researchgate.net This technique is favored for its design simplicity, high efficiency, and the potential for adsorbent regeneration and reuse. mocedes.org

Development and Characterization of Novel Adsorbent Materials (e.g., Activated Carbon, Modified Clays (B1170129), Biopolymers, Metal-Organic Frameworks)

Research into adsorbent materials for dye removal is a dynamic field, with a focus on developing low-cost, high-capacity, and sustainable adsorbents.

Activated Carbon: Commercial activated carbon is a benchmark adsorbent due to its high surface area and well-developed pore structure. researchgate.net It has shown effectiveness in adsorbing disperse red dyes. researchgate.net However, its relatively high cost and the energy-intensive regeneration process have prompted the search for alternatives.

Modified Clays: Natural clays like kaolinite (B1170537) and bentonite (B74815) can be chemically modified to enhance their adsorption capacity for anionic dyes. mdpi.com For instance, dredged sediment, which is rich in clay minerals, has been developed as a low-cost adsorbent for cationic dyes. mdpi.com

Biopolymers: Chitosan (B1678972), a biopolymer derived from crustacean shells, is a promising adsorbent due to its biodegradability, non-toxicity, and the presence of reactive amino and hydroxyl groups. mdpi.com Chemical modifications, such as grafting with cyanoguanidine or creating nanocomposites, can significantly improve its adsorption capacity for dyes like Congo Red and Disperse Red 60. nih.govresearchgate.netmdpi.com Cellulose-based aerogels have also been synthesized and show high adsorption capacity for anionic dyes. nih.gov

Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. researchgate.net They possess exceptionally high surface areas and tunable pore sizes, making them highly effective adsorbents. For example, a copper-based MOF, Cu(PABA), demonstrated a very high adsorption capacity for Direct Red 31. researchgate.net

Other Novel Materials: Researchers have explored a wide array of other materials, including:

Graphene Oxide (GO): Functionalization of GO with Schiff bases has been shown to create effective adsorbents for pesticides, a principle applicable to dye removal. mdpi.com

Beta-Cyclodextrin (BCD) Polymers: These have been coated onto supports like silica (B1680970) and iron oxides to create hybrid adsorbents for removing various organic contaminants. temple.edu

Industrial Wastes: Materials like red mud (a byproduct of alumina (B75360) production) have been activated or modified with surfactants to effectively remove anionic species from water. nih.goviaea.org

These materials are typically characterized using techniques such as Scanning Electron Microscopy (SEM) for surface morphology, Fourier-Transform Infrared Spectroscopy (FTIR) to identify functional groups, and X-ray Diffraction (XRD) to determine the crystalline structure. nih.govresearchgate.netmdpi.com

Adsorption Isotherm Modeling (e.g., Langmuir, Freundlich, Dubinin-Radushkevich)

Adsorption isotherm models are mathematical equations used to describe the equilibrium relationship between the amount of dye adsorbed on the adsorbent and the concentration of the dye remaining in the solution at a constant temperature. mocedes.org Fitting experimental data to these models provides insight into the adsorption mechanism, surface properties, and the maximum adsorption capacity of the adsorbent.

Langmuir Isotherm: This model assumes that adsorption occurs at specific homogeneous sites on the adsorbent surface, forming a monolayer. researchgate.net It is often used to calculate the maximum monolayer adsorption capacity (qₘ). The Langmuir model successfully described the adsorption of Disperse Red 60 on a novel nanocomposite and Congo Red on a modified chitosan adsorbent. nih.govresearchgate.netmdpi.com

Freundlich Isotherm: This empirical model is applicable to adsorption on heterogeneous surfaces and assumes multilayer adsorption. mdpi.com It provides an indication of the favorability of the adsorption process. The adsorption of Remazol Red RB on powder pumice was well-described by the Freundlich model. frontiersin.org

Dubinin-Radushkevich (D-R) Isotherm: This model is used to distinguish between physical and chemical adsorption by calculating the mean free energy of adsorption. It does not assume a homogeneous surface or constant adsorption potential.

The table below summarizes the application of these models to various dye-adsorbent systems.

Table 1: Adsorption Isotherm Models for Various Dye-Adsorbent Systems

| Adsorbent | Dye | Best Fit Isotherm Model | Reference |

|---|---|---|---|

| Activated Carbon | Disperse Red Dye | BET | researchgate.net |

| Cyanoguanidine-Modified Chitosan | Congo Red | Langmuir | mdpi.com |

| Chitosan-nanocomposite (CF) | Disperse Red 60 | Langmuir | nih.govresearchgate.net |

| Powder Pumice | Remazol Red RB | Freundlich | frontiersin.org |

| Cu(I)-Polyaniline Composite | Reactive Orange 16 | Langmuir | mdpi.com |

Adsorption Kinetics Studies (e.g., Pseudo-First-Order, Pseudo-Second-Order, Intra-Particle Diffusion)

Adsorption kinetics studies are crucial for understanding the rate of dye uptake and the controlling mechanism of the adsorption process. researchgate.net

Pseudo-First-Order Model: This model assumes that the rate of adsorption is proportional to the number of unoccupied sites. It is generally applicable over the initial stage of the adsorption process.

Pseudo-Second-Order Model: This model assumes that the rate-limiting step is chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. researchgate.net It is one of the most widely used models and often provides the best fit for experimental data for dye adsorption, as seen in the removal of Disperse Red 60, Congo Red, and various reactive dyes. nih.govresearchgate.netresearchgate.netmdpi.com

Intra-Particle Diffusion Model (Weber-Morris model): This model is used to identify the diffusion mechanism. If the plot of the amount of dye adsorbed versus the square root of time is a straight line passing through the origin, then intra-particle diffusion is the sole rate-limiting step. researchgate.net Often, the plot shows multiple linear regions, indicating that the adsorption process is controlled by more than one mechanism (e.g., film diffusion followed by intra-particle diffusion). researchgate.netmdpi.com

The results from kinetic studies on the adsorption of a disperse red dye onto activated carbon indicated that the intra-particle diffusion model was a good fit, but it was not the only rate-controlling step. researchgate.net

Thermodynamic Analysis of Adsorption Processes

Thermodynamic analysis provides information about the spontaneity and nature of the adsorption process by evaluating the changes in standard Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°). These parameters are typically calculated from the effect of temperature on the adsorption equilibrium constant.

Gibbs Free Energy (ΔG°): A negative value of ΔG° indicates that the adsorption process is spontaneous and feasible. The magnitude of ΔG° can also give a clue about the nature of adsorption; values between -20 and 0 kJ/mol are characteristic of physisorption, while values between -80 and -400 kJ/mol suggest chemisorption. mdpi.com

Enthalpy (ΔH°): A positive ΔH° indicates that the adsorption process is endothermic (adsorption is favored at higher temperatures), while a negative value signifies an exothermic process (adsorption is favored at lower temperatures). mdpi.comfrontiersin.org For example, the adsorption of Congo Red onto modified chitosan was found to be endothermic. mdpi.com

Entropy (ΔS°): A positive ΔS° reflects an increase in the randomness at the solid-solution interface during the adsorption process, often due to the release of water molecules from the hydrated dye ions upon adsorption. mdpi.commdpi.com

The table below presents thermodynamic parameters for the adsorption of various dyes.

Table 2: Thermodynamic Parameters for the Adsorption of Various Dyes

| Dye | Adsorbent | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Nature of Process | Reference |

|---|---|---|---|---|---|---|

| Congo Red | Cyanoguanidine-Modified Chitosan | Negative (at all temps) | +34.49 | Positive | Spontaneous, Endothermic | mdpi.com |

| Crystal Violet | Dredged Sediment | Negative | Exothermic | Positive | Spontaneous, Exothermic | mdpi.com |

| Reactive Orange 16 | Cu(I)-Polyaniline Composite | Negative | Positive | Positive | Spontaneous, Endothermic | mdpi.com |

| Remazol Red RB | Powder Pumice | - | -4.93 | +16.11 | Exothermic | frontiersin.org |

Integrated and Hybrid Treatment Technologies for Comprehensive Dye Effluent Remediation

The complexity and recalcitrant nature of azo dyes like this compound necessitate advanced treatment strategies that go beyond single-process applications. Integrated and hybrid systems, which combine two or more treatment technologies either sequentially or simultaneously, offer a more robust and effective solution for the complete remediation of textile wastewater. These systems are designed to overcome the limitations of individual processes, leading to enhanced color removal, significant reduction in Chemical Oxygen Demand (COD), and detoxification of the effluent.

Advanced Oxidation Processes (AOPs) are frequently integrated with biological treatments to enhance the degradation of recalcitrant dyes. AOPs, such as ozonation, Fenton/photo-Fenton processes, and UV/H₂O₂ systems, generate highly reactive hydroxyl radicals (•OH) that can non-selectively oxidize complex organic molecules. Using an AOP as a pre-treatment step can break down the complex structure of this compound, making it more amenable to subsequent biological degradation. This combination can lead to high levels of mineralization and detoxification.

Another promising hybrid approach is the coupling of adsorption with photocatalysis. This method can be particularly effective for disperse dyes which have low water solubility. The dye is first adsorbed onto the surface of a semiconductor photocatalyst. Subsequent irradiation, typically with UV light, initiates the photocatalytic degradation of the adsorbed dye molecules. A study on the photocatalytic degradation of C.I. Disperse Red 73 using a titanium dioxide (TiO₂) photocatalyst demonstrated significant dye and COD removal. This highlights the potential of such coupled systems for treating wastewater containing disperse dyes.

The following tables present research findings on the performance of various integrated and hybrid treatment systems on different azo dyes, illustrating the potential efficacy of these methods for dyes like this compound.

Table 1: Performance of Sequential Anaerobic/Aerobic Treatment on Azo Dyes

| Dye | Initial Concentration (mg/L) | Anaerobic Color Removal (%) | Overall COD Removal (%) | Reference |

| Congo Red | 400 | 96.3 | 88 | |

| Reactive Black 5 | 200 | 75.0 | 88 |

Interactive Data Table

Table 2: Efficacy of a Coupled Photocatalysis-Microfiltration System on a Disperse Dye

| Dye | Parameter | Removal Efficiency (%) | Reference |

| C.I. Disperse Red 73 | Dye Degradation | 60 - 90 | |

| C.I. Disperse Red 73 | COD Removal | up to 98 |

Interactive Data Table

These integrated approaches, by combining the strengths of different technologies, represent the most promising pathway for the effective and complete treatment of wastewater contaminated with this compound and other persistent dye pollutants.

Regulatory Frameworks and Environmental Compliance

International and Regional Regulations Pertaining to Disperse Dyes in Textiles

A variety of regulations and standards impact the use of disperse dyes like C.I. Disperse Red 193 in textiles. These are enforced through legislation, voluntary standards, and brand-specific requirements.

Key Regulatory and Voluntary Frameworks:

REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals): This European Union regulation is a significant piece of legislation affecting the textile supply chain. dystar.com In October 2018, the European Commission adopted new legislation under REACH to restrict 33 substances classified as carcinogenic, mutagenic, or reprotoxic (CMR) in clothing, footwear, and other textiles that come into contact with the skin. complianceandrisks.com This restriction, which took effect in 2020, sets maximum concentration limits for these substances. complianceandrisks.comsatra.com

Restricted Substances Lists (RSLs): Many brands and retailers have developed their own RSLs to prevent chemical contamination in their products and ensure consumer safety. dystar.com These lists often go beyond legal requirements and reflect a company's commitment to sustainability and consumer protection. levistrauss.com The Apparel and Footwear International RSL Management (AFIRM) Group, for instance, provides a harmonized RSL to help the supply chain manage restricted substances. afirm-group.comscribd.com this compound is often included on these lists. levistrauss.comlevistrauss.com

OEKO-TEX Standard 100: This is a globally recognized, independent testing and certification system for raw, semi-finished, and finished textile products at all processing levels. It tests for harmful substances, including certain disperse dyes, to ensure the safety of the final product. Ecologically friendly disperse dyes that comply with OEKO-TEX Standard 100 are available and are certified to have levels of banned aromatic amines, carcinogenic allergenic dyes, and other harmful substances below the standard's limits. wfdyes.com

ZDHC MRSL (Zero Discharge of Hazardous Chemicals Manufacturing Restricted Substances List): The ZDHC MRSL is a list of chemical substances banned from intentional use in the processing of textile materials and trims. g-star.com It aims to protect workers, local communities, and the environment from the impacts of hazardous chemicals. g-star.com The ZDHC MRSL is a key tool for brands and suppliers to ensure that harmful chemicals are not used in their manufacturing processes. sheingroup.com this compound is listed on the ZDHC MRSL, meaning its intentional use is prohibited. g-star.comscribd.com

AFIRM RSL (Apparel and Footwear International RSL Management Group): AFIRM provides a regularly updated RSL that serves as a guide for the apparel and footwear industry to increase product quality and safety. afirm-group.comafirm-group.com The AFIRM RSL includes a list of disperse dyes, with specified limits for their presence in finished products. afirm-group.com

Below is an interactive data table summarizing the status of this compound under these frameworks.

| Regulation/Standard | Status of this compound | Details |

| REACH | Restricted | As a disperse dye, it falls under the general restrictions for textiles and is specifically targeted if it is classified as a CMR substance. |

| Brand & Retailer RSLs | Often Listed | Included on the RSLs of numerous brands, such as Levi Strauss & Co. levistrauss.comlevistrauss.com |

| OEKO-TEX Standard 100 | Restricted | Dyes must meet strict limits for harmful substances to be certified. |

| ZDHC MRSL | Banned from Intentional Use | Listed as a substance banned from intentional use in textile manufacturing. g-star.comscribd.com |

| AFIRM RSL | Restricted | Included in the list of restricted disperse dyes with specified limits. afirm-group.com |

Restrictions on Disperse Dyes Capable of Releasing Carcinogenic Aromatic Amines

A critical concern with some azo dyes, a category that includes many disperse dyes, is their potential to break down and release certain aromatic amines, some of which are known or suspected carcinogens. ca.govindustrialchemicals.gov.au

The reductive cleavage of the azo bond (-N=N-) in these dyes can lead to the formation of these harmful amines. ca.gov This has led to specific regulations restricting azo dyes that can release any of the 22 specified carcinogenic aromatic amines.

While this compound itself is not an azo dye that cleaves to form one of the regulated aromatic amines, the broader category of disperse dyes has been under scrutiny. For instance, C.I. Disperse Yellow 3 has been shown to be a genotoxic carcinogen that induces liver tumors in rodents. ca.gov This has led to a precautionary approach in regulating the entire class of disperse dyes.

Strategies for Monitoring and Ensuring Compliance within Textile Supply Chains

Ensuring compliance with the myriad of regulations and standards across a complex, global textile supply chain presents a significant challenge. ramco.comchalmers.se Effective monitoring and compliance strategies are essential for brands and manufacturers.

Key strategies include:

Supply Chain Transparency and Traceability: A fundamental step is to gain visibility into the entire supply chain, from raw material sourcing to the final product. chalmers.sesccgltd.com This can be difficult due to the multi-tiered and fragmented nature of the textile industry. ramco.com Technologies like RFID tracking can help map the journey of a garment, providing greater transparency. sccgltd.com

Supplier Assessments and Audits: Regular assessments and audits of suppliers are crucial to evaluate their compliance with environmental and ethical standards. ramco.com This includes reviewing their chemical management systems and verifying that they have the necessary certifications. ramco.com

Chemical Management Systems: Implementing a robust chemical management system is vital. This involves collecting data from various sources, standardizing it, and analyzing it to identify areas for improvement. sgs.com

Data Management and Reporting: Effective data management is key to tracking compliance. This includes collecting and analyzing data on chemical usage, wastewater testing, and other relevant metrics. sgs.com Enterprise Resource Planning (ERP) systems can be used to monitor production processes and track labor conditions to ensure compliance with regulations. ramco.com

Collaboration and Communication: Open communication and collaboration among all stakeholders in the supply chain are necessary to address the challenges of chemical management and compliance. chalmers.se This includes sharing information about restricted substances and best practices.

Ecological Risk Assessment Methodologies for Disperse Dyes in Aquatic Environments

The release of disperse dyes into aquatic environments from textile manufacturing processes is a major concern. nih.gov These dyes are often poorly soluble in water and can persist in the environment, posing risks to aquatic life. nih.govcabidigitallibrary.org

Ecological risk assessment methodologies for disperse dyes typically involve:

Hazard Identification: This step involves identifying the potential adverse effects of the dye on aquatic organisms. This can include acute and chronic toxicity to various species at different trophic levels. researchgate.net

Exposure Assessment: This involves measuring or predicting the concentration of the dye in the aquatic environment. This can be done by analyzing water samples from rivers near textile industry discharge points. researchgate.net

Toxicity Assessment: Ecotoxicity bioassays are conducted on aquatic organisms like algae and daphnids to determine the toxic effects of the dye. researchgate.net This data is used to derive a Predicted No-Effect Concentration (PNEC), which is the concentration below which adverse effects are not expected to occur. researchgate.net

Risk Characterization: The risk is characterized by comparing the measured or predicted environmental concentration (PEC) with the PNEC. If the PEC/PNEC ratio (risk quotient) is greater than 1, it suggests a potential risk to the aquatic environment. researchgate.net

Studies have shown that disperse dyes can inhibit the growth of algae, which forms the base of the aquatic food chain, and can be toxic to fish. researchgate.netwatertechsh.com The accumulation of these dyes in water bodies can block sunlight, hindering photosynthesis and disrupting the entire aquatic ecosystem. nih.govwatertechsh.com

Advanced Research Directions and Future Perspectives

Computational Chemistry and Molecular Modeling Studies

Computational methods are proving to be invaluable tools in understanding the behavior of C.I. Disperse Red 193 at a molecular level. These in-silico approaches offer insights that can guide the development of improved dyeing processes and more effective remediation strategies.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.govmdpi.com In the context of azo dyes like this compound, DFT calculations can predict and explain their optical properties, such as their absorption spectra. nih.govnih.gov By analyzing the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), researchers can understand the electronic transitions that give the dye its color. mdpi.com Theoretical calculations allow for the quantification of factors like light harvesting efficiency and electron injection driving force, which are crucial for understanding the dye's performance. nih.gov This theoretical groundwork can aid in the rational design of new dyes with tailored properties. nih.gov

Molecular dynamics (MD) simulations provide a dynamic picture of how dye molecules interact with textile fibers. researchgate.nettandfonline.com These simulations can model the adsorption and diffusion of disperse dyes within a fiber matrix, shedding light on the forces that govern dye uptake and fastness. researchgate.netresearchgate.net For instance, MD studies can analyze the influence of different substituents on the dye molecule, on its solubility in the dyeing medium, and its interaction energy with the fiber polymer. researchgate.net This understanding is critical for optimizing dyeing conditions and improving the efficiency of the dyeing process. researchgate.nettandfonline.com

Development of Novel Eco-Friendly Dyeing Auxiliaries and Sustainable Dyeing Processes

The textile industry is actively seeking to reduce its environmental footprint, with a significant focus on developing sustainable dyeing methods. oncatex.comkohantextilejournal.com Traditional dyeing processes often consume large volumes of water and energy and utilize chemicals that can be harmful to the environment. kohantextilejournal.complugandplaytechcenter.com

Recent innovations include the development of eco-friendly dyeing auxiliaries that can facilitate dyeing at lower temperatures, reducing energy consumption. researchgate.netmade-in-china.com Some novel approaches involve the use of deep eutectic solvents (DES) as a greener alternative to traditional dispersants, which can improve the solubility of disperse dyes and reduce water pollution. researchgate.net Furthermore, waterless dyeing technologies, such as supercritical carbon dioxide dyeing, are emerging as promising alternatives that eliminate the need for water and reduce chemical usage. kohantextilejournal.complugandplaytechcenter.commdpi.com Other sustainable strategies include the pretreatment of fibers to enhance dye affinity and the use of biodegradable organic salts. kohantextilejournal.combohrium.comresearchgate.net

| Sustainable Dyeing Technique | Key Advantages |

| Supercritical CO2 Dyeing | Eliminates water usage, reduces energy consumption, no harmful effluents. oncatex.comkohantextilejournal.complugandplaytechcenter.com |

| Low-Impact Dyes | Require less water and produce fewer pollutants. oncatex.com |

| Bacterial Dyeing | Reduces chemical and water use, eliminates the need for fixing agents. plugandplaytechcenter.comsustainablemanufacturingexpo.com |

| Cationic Cotton Pre-treatment | Decreases dye and water use by up to 50%. kohantextilejournal.com |

| Deep Eutectic Solvents (DES) | Improves dye solubility, reduces the need for dispersants. researchgate.net |

Integration of Advanced Functional Materials in Dye Adsorption and Catalytic Degradation

The removal of dyes from textile wastewater is a critical environmental challenge. Advanced functional materials are being developed to offer more efficient and sustainable solutions for dye remediation.

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials with high surface areas and tunable structures, making them excellent candidates for dye adsorption. nih.govnih.govfrontiersin.org The porosity and functionality of MOFs can be precisely designed to selectively adsorb dye molecules from wastewater. nih.govnih.govresearchgate.net Strategies to enhance their performance include the functionalization of organic linkers and the creation of defects to increase porosity. nih.govfrontiersin.org

Carbon dots (CDs) are another class of nanomaterials showing great promise in dye remediation. nih.govbohrium.comnih.gov These fluorescent carbon-based nanoparticles can act as catalysts in advanced oxidation processes (AOPs) to degrade dyes. nih.govbohrium.comresearchgate.net For example, copper-doped carbon dots have been shown to significantly catalyze the ozonation of textile dyes. nih.govbohrium.comnih.gov The synergistic effects between CDs and metal oxides can also enhance photocatalytic performance for dye degradation. rsc.org

A variety of nanomaterials are being investigated for their potential in wastewater treatment. nih.govresearchgate.net Nanoparticles of metal oxides such as zinc oxide (ZnO) and titanium dioxide (TiO2) exhibit photocatalytic activity and can degrade organic pollutants like dyes under light irradiation. researchgate.netbiointerfaceresearch.com The high surface-area-to-volume ratio of nanoparticles enhances their adsorption capacity for dye molecules. researchgate.net Nanocomposites, which combine different types of nanomaterials, are also being developed to leverage synergistic effects for improved remediation efficiency. biointerfaceresearch.commdpi.com For example, loading ZnO nanoparticles onto nanoclay has been shown to be effective for the remediation of methylene (B1212753) blue dye. mdpi.com Ultrasound-enhanced remediation using magnetic nanocomposites is another innovative approach being explored. researchgate.net

| Advanced Material | Remediation Mechanism |

| Metal-Organic Frameworks (MOFs) | Adsorption due to high porosity and tunable surface chemistry. nih.govnih.govfrontiersin.org |

| Carbon Dots (CDs) | Catalytic degradation (e.g., in ozonation), photocatalysis. nih.govbohrium.comrsc.org |

| Zinc Oxide (ZnO) Nanoparticles | Photocatalytic degradation. researchgate.netbiointerfaceresearch.com |

| Titanium Dioxide (TiO2) Nanoparticles | Photocatalytic degradation. researchgate.net |

| Nanocomposites | Combined adsorption and catalytic/photocatalytic degradation. biointerfaceresearch.commdpi.com |

Sustainable Manufacturing Practices in Textile Dyeing to Minimize Environmental Discharge of this compound

The textile industry is a significant consumer of water and energy, and the dyeing process, particularly with disperse dyes like this compound, contributes substantially to the environmental burden. The hydrophobic nature of polyester (B1180765) fibers necessitates high temperatures and pressures for conventional aqueous dyeing, leading to significant energy consumption and the generation of large volumes of wastewater contaminated with residual dyes and auxiliary chemicals. textiletoday.com.bd Research is actively exploring sustainable manufacturing practices to mitigate these impacts.

Waterless and Low-Liquor Ratio Dyeing Technologies:

A primary focus of sustainable innovation is the reduction or elimination of water in the dyeing process. Supercritical carbon dioxide (scCO₂) dyeing is a promising waterless technology that has been successfully applied to polyester with disperse dyes. textiletoday.com.bdresearchgate.net In this process, CO₂ above its critical temperature and pressure (31.1 °C and 73.8 bar) behaves as a fluid with unique solvating properties, capable of dissolving disperse dyes and transporting them into the polyester fiber. youtube.com Key advantages of scCO₂ dyeing include the complete elimination of water for dyeing and rinsing, no need for drying, and the potential for recycling both the dye and the CO₂. textiletoday.com.bd This technology significantly reduces energy consumption and wastewater generation. While specific studies on this compound are not prevalent, the principles of scCO₂ dyeing are directly applicable to disperse dyes of its class. google.com

Another approach is the use of non-aqueous mediums like silicone. In a silicone waterless dyeing system, polyester can be dyed with disperse dyes without the need for water, and the silicone solvent can be recycled. Research on Disperse Red 177 has shown that dye uptake and fastness properties are comparable to conventional water-based dyeing. mdpi.com

Ultrasonic-assisted dyeing is a low-liquor ratio technique that utilizes the energy of ultrasonic waves to enhance dye uptake and reduce dyeing time and temperature. ekb.egpjoes.commdpi.com The cavitation effect generated by ultrasound can lead to better dye dispersion, increased diffusion into the fiber, and improved color strength. ekb.eg Studies on C.I. Disperse Red 60 and Disperse Red 343 have demonstrated that ultrasonic-assisted dyeing can achieve good color fastness and reduce energy consumption compared to conventional methods. ekb.egpjoes.com This suggests that applying ultrasonic energy to the dyeing process with this compound could offer similar environmental benefits.

Process Optimization and Eco-Friendly Auxiliaries:

Optimizing conventional dyeing processes can also lead to a more sustainable outcome. This includes precise control of dyeing parameters such as temperature, time, and pH to maximize dye fixation and minimize waste. The use of eco-friendly dispersing agents and carriers is another area of research. For instance, research has explored the use of soap nut extraction as a natural wash-off agent for unfixed disperse dyes on polyester, showing comparable or even better performance than conventional agents. researchgate.net

The following table summarizes key research findings on sustainable dyeing technologies applicable to disperse dyes.

| Technology | Key Findings | Relevant Dyes Studied |

| Supercritical CO₂ Dyeing | Eliminates water usage, reduces energy consumption, allows for dye and solvent recycling. textiletoday.com.bdyoutube.com | Disperse dyes in general. eco2dye.com |

| Silicone Waterless Dyeing | Achieves comparable dyeing performance to water-based methods with solvent recyclability. mdpi.com | Disperse Red 177. mdpi.com |

| Ultrasonic-Assisted Dyeing | Reduces dyeing time and temperature, improves dye uptake and fastness properties. ekb.egpjoes.com | C.I. Disperse Red 60, Disperse Red 343. ekb.egpjoes.com |

Synergistic Approaches for Enhanced Dye Remediation Efficiency and Cost-Effectiveness

Combining Adsorption with Photocatalysis:

A promising synergistic strategy involves the coupling of adsorption and photocatalysis. In this approach, an adsorbent material with a high surface area concentrates the dye molecules, which are then degraded by a photocatalyst activated by a light source (e.g., UV or visible light). This synergy can overcome the limitations of each individual process.

For instance, a composite material of BiVO₄ and MgAl–layered double hydroxides (LDHs) has shown enhanced removal of cationic dyes through a combination of strong adsorption by the LDHs and subsequent photocatalytic degradation by BiVO₄ under visible light. mdpi.com Similarly, the immobilization of In₂S₃ nanoparticles in a hydrogel has demonstrated a synergistic effect of adsorption and photocatalysis for the removal of Rhodamine B. ekb.eg While these studies did not specifically use this compound, the principles are applicable to the remediation of disperse dyes.

Advanced Oxidation Processes (AOPs) and Biological Treatment Integration:

Integrating AOPs with biological treatments is another effective strategy. AOPs can be used as a pre-treatment step to break down the complex and recalcitrant structure of disperse dyes into more biodegradable intermediates. These simpler molecules can then be more easily mineralized by conventional biological processes, such as activated sludge systems. This combination can lead to a more complete and cost-effective removal of both color and organic load.

The photo-Fenton process, an AOP that uses iron salts and hydrogen peroxide in the presence of light, has been shown to effectively degrade Disperse Red 1, a related azo dye. unesp.br The study identified several degradation intermediates and demonstrated a significant reduction in toxicity after treatment, making the effluent more amenable to subsequent biological treatment. unesp.br Ozonation is another powerful AOP that has been effective in decolorizing reactive red dyes, although the byproducts may still require further treatment. researchgate.netresearchgate.net

Phytoremediation and Bioremediation:

Bioremediation, which utilizes microorganisms or plants to degrade or remove pollutants, offers a cost-effective and environmentally friendly approach. nih.gov While the direct bioremediation of disperse dyes can be slow, it can be enhanced when used in conjunction with other methods. For example, phytoremediation, the use of plants to clean up contaminants, has been explored for textile effluents. researchgate.net Plants can absorb and metabolize dyes, and their root systems can support microbial communities that contribute to degradation.

The following table presents data from studies on the degradation of related red dyes using advanced and synergistic methods.

| Treatment Method | Dye Studied | Key Findings |

| Photo-Fenton Degradation | Disperse Red 1 | Increased toxicity in early stages due to intermediate formation, followed by toxicity reduction with further degradation. unesp.br |

| Photocatalysis with TiO₂ | Disperse Red 73 | Achieved 60-90% dye degradation and up to 98% COD removal. mdpi.com |

| Photocatalysis with CeFeO₃ | Disperse Red 167 | Optimal degradation at pH 8; follows first-order kinetics. scholarsresearchlibrary.com |

| Ozonation | Reactive Red 195 | Effective for color removal, but may produce toxic byproducts requiring further treatment. researchgate.net |

Future research will likely focus on the development of novel catalysts with enhanced efficiency under visible light, the optimization of integrated AOP-biological systems, and the exploration of new microbial strains and plant species with high dye-degrading capabilities. A thorough cost-benefit analysis of these synergistic approaches will be crucial for their large-scale implementation in the textile industry.

Q & A

Q. What protocols ensure reproducibility in synthesizing this compound derivatives for structure-activity studies?

- Methodological Answer : Document reaction parameters (molar ratios, catalyst loading, reaction time) using CHEMRATES checklists. Share raw NMR/FTIR data in open repositories (e.g., Zenodo) and provide detailed synthetic procedures in Supplementary Information .

Data Analysis and Interpretation

Q. How can researchers reconcile discrepancies between computational predictions and experimental results for dye-aggregation behavior?

Q. What statistical approaches are recommended for analyzing time-series data on this compound’s environmental persistence?

- Methodological Answer : Apply autoregressive integrated moving average (ARIMA) models to account for temporal autocorrelation. Use Kaplan-Meier survival analysis for half-life estimation, reporting 95% confidence intervals .

Ethical and Reporting Standards

Q. How should researchers address ethical considerations when publishing toxicity data with potential regulatory implications?

Q. What documentation is essential for replicating studies on this compound’s application in functional textiles?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.